Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride
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Overview
Description
“Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride” is a complex organic compound. It likely contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. It likely contains a thiophene ring and an oxadiazole ring, both of which are five-membered heterocyclic rings .Chemical Reactions Analysis
Thiophene derivatives are utilized in various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Antimicrobial Activity
A study on the synthesis and characterization of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, including those related to the propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride structure, revealed antimicrobial activities against various bacterial and fungal strains. This demonstrates the potential of such compounds in the development of new antimicrobial agents (Kaneria et al., 2016).
Anticancer Evaluation
Research into the design, synthesis, and evaluation of anticancer activities of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, including compounds structurally related to this compound, showed promising activities against various human cancer cell lines. This highlights the potential of these compounds in cancer therapy (Yakantham et al., 2019).
Antioxidant and Anti-inflammatory Activities
The synthesis of 5-((styrylsulfonyl)methyl)-1,3,4-oxadiazol/thiadiazol-2-amine derivatives, akin to the this compound, revealed significant antioxidant and anti-inflammatory activities, surpassing those of standard ascorbic acid in some cases. This suggests the potential of such compounds in the development of treatments for conditions associated with oxidative stress and inflammation (Sravya et al., 2019).
Corrosion Inhibition
A study on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid demonstrated that these compounds, including structures related to this compound, could effectively inhibit corrosion. This opens up potential applications in the protection of metals from corrosion (Ammal et al., 2018).
Future Directions
Thiophene-based analogs have been of great interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of such compounds, including “Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride”, may continue to be a significant area of research in the future.
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus, such as this one, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Thiophene-based compounds are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Thiophene-based compounds have been reported to influence a variety of biological and physiological functions .
Pharmacokinetics
It’s known that the compound is soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of Action
Thiophene-based compounds have been reported to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer effects .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature .
Properties
IUPAC Name |
N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS.ClH/c1-2-5-11-7-9-12-13-10(14-9)8-4-3-6-15-8;/h3-4,6,11H,2,5,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJSAFYQRRKEQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NN=C(O1)C2=CC=CS2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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